molecular formula C11H12N4O3 B12948531 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline CAS No. 61800-00-8

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline

Cat. No.: B12948531
CAS No.: 61800-00-8
M. Wt: 248.24 g/mol
InChI Key: VBAMLFNMCOWNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline is a compound that features a unique combination of an imidazole ring and an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the aniline moiety consists of a benzene ring attached to an amino group

Preparation Methods

The synthesis of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline typically involves multiple steps. One common method starts with the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then nitrated to produce 1-methyl-5-nitro-2-hydroxymethylimidazole. Finally, this compound is reacted with aniline under specific conditions to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as halogens and nitro groups. Major products formed from these reactions include various substituted anilines and imidazole derivatives .

Scientific Research Applications

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interfere with cellular processes.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable and reactive intermediates

Mechanism of Action

The mechanism of action of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and disrupting biological pathways .

Comparison with Similar Compounds

Similar compounds to 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy)aniline include:

    Metronidazole: A well-known antimicrobial agent with a similar imidazole ring structure.

    Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.

    Ornidazole: Used for its antiprotozoal and antibacterial properties.

What sets this compound apart is its unique combination of an imidazole ring and an aniline moiety, which provides a distinct set of chemical and biological properties .

Properties

CAS No.

61800-00-8

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

4-[(1-methyl-5-nitroimidazol-2-yl)methoxy]aniline

InChI

InChI=1S/C11H12N4O3/c1-14-10(13-6-11(14)15(16)17)7-18-9-4-2-8(12)3-5-9/h2-6H,7,12H2,1H3

InChI Key

VBAMLFNMCOWNJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1COC2=CC=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.